

In vivo validation of SLF-amido-C2-COOH PROTAC efficacy in animal models

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Compound of Interest

Compound Name: SLF-amido-C2-COOH

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In Vivo Efficacy of FKBP12-Targeting PROTACs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of Proteolysis Targeting Chimeras (PROTACs) designed to degrade the FK506-Binding Protein 12 (FKBP12). FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase involved in multiple signaling pathways, including mTOR, calcineurin-NFAT, and TGF- β /BMP signaling. Its degradation via PROTACs presents a promising therapeutic strategy. This document focuses on the in vivo validation of these degraders in animal models, with a particular emphasis on the synthetic ligand for FKBP12, **SLF-amido-C2-COOH**, which serves as a key FKBP12-binding moiety in the development of such PROTACs.

Comparative Analysis of FKBP12-Targeting PROTACs

This section compares the performance of different FKBP12-targeting PROTACs based on available preclinical in vivo and in vitro data. The primary focus is on PROTACs with demonstrated in vivo efficacy.

Quantitative Data Summary

The following tables summarize the efficacy, pharmacokinetics, and pharmacodynamics of key FKBP12-targeting PROTACs.

Table 1: In Vivo Efficacy of FKBP12-Targeting PROTACs in Animal Models

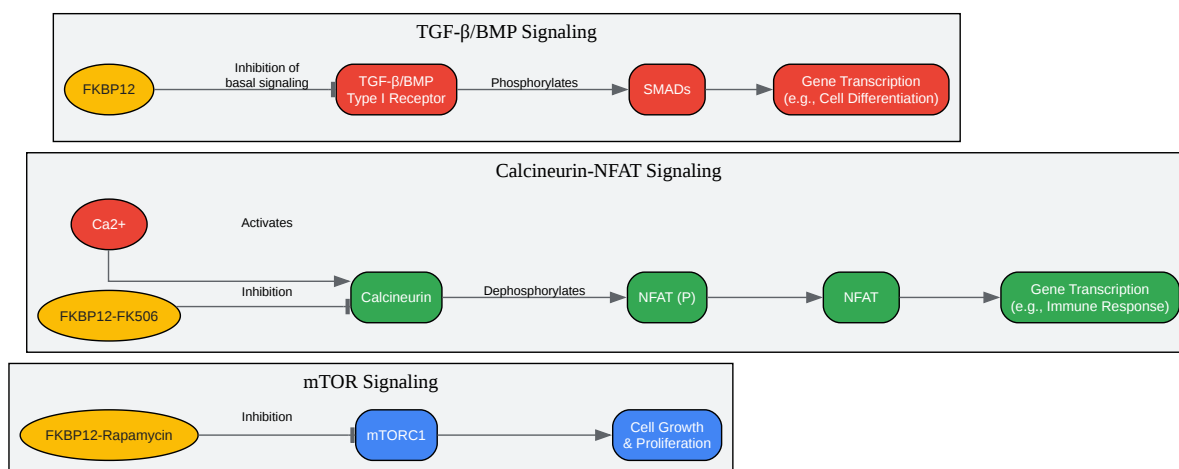
PROTAC	Animal Model	Dosing Regimen	Key Findings	Reference
RC32	Mice (C57BL/6)	30 mg/kg, i.p., twice daily for 1 day	Significant FKBP12 degradation in most organs except the brain.	[1][2]
Rats	i.p. administration	Effective FKBP12 degradation.	[1]	
Bama Pigs	8 mg/kg, i.p., twice daily for 2 days	Efficient degradation of FKBP12 in most organs.	[3]	
Rhesus Monkeys	8 mg/kg, i.p., twice daily for 3 days	Efficient degradation of FKBP12 in multiple organs.	[3]	
dTAG-13	Mice (CD1)	1 mg/kg, i.p. (single dose)	Rapid and potent degradation of FKBP12F36V fusion protein.	
Mice (Leukemia model)	-	Significant, rapid, and durable degradation of luc- FKBP12F36V.		

Table 2: In Vitro Performance of FKBP12-Targeting PROTACs

PROTAC	Cell Line	DC50	Key Findings	Reference
RC32	Jurkat	~0.3 nM (12h)	Potent and rapid degradation of FKBP12.	
Hep3B	0.9 nM	Efficient FKBP12 degradation.		
HuH7	0.4 nM	Efficient FKBP12 degradation.		
5a1	INA-6 (Multiple Myeloma)	More potent than RC32	Potent and specific degradation of FKBP12; no degradation of FKBP4/5.	
6b4	INA-6 (Multiple Myeloma)	Potent	Degraded FKBP12, with some degradation of FKBP4/5.	
dTAG-13	293FTWT	Sub-micromolar	Highly selective for FKBP12F36V over wild-type FKBP12.	

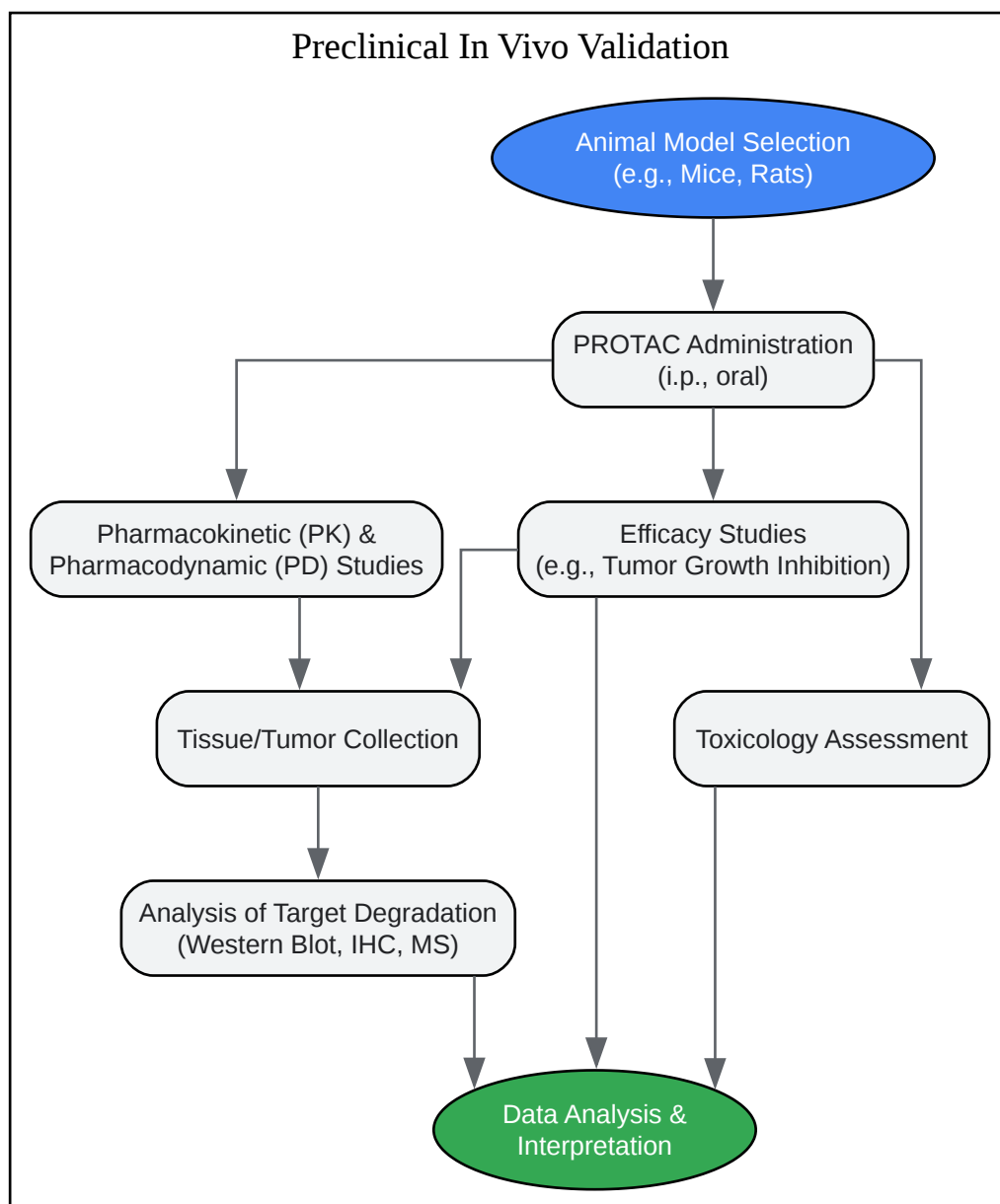
Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding, the following diagrams illustrate the key signaling pathways involving FKBP12 and a typical experimental workflow for the in vivo validation of a PROTAC.



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Figure 1. Key signaling pathways regulated by FKBP12.



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